3-Bromo-1-butyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Bromo-1-butyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . The presence of a bromine atom and a carboxylic acid group in this compound makes it a valuable intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-butyl-1H-pyrazole-4-carboxylic acid typically involves the bromination of 1-butyl-1H-pyrazole-4-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-butyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride (LAH) are used under controlled conditions.
Major Products
The major products formed from these reactions include substituted pyrazoles, alcohol derivatives, and various heterocyclic compounds .
Scientific Research Applications
3-Bromo-1-butyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-1-butyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of a butyl group.
3-Bromo-1-phenyl-1H-pyrazole-4-carboxylic acid: Contains a phenyl group instead of a butyl group.
Uniqueness
3-Bromo-1-butyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs . The presence of the butyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Properties
Molecular Formula |
C8H11BrN2O2 |
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Molecular Weight |
247.09 g/mol |
IUPAC Name |
3-bromo-1-butylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11BrN2O2/c1-2-3-4-11-5-6(8(12)13)7(9)10-11/h5H,2-4H2,1H3,(H,12,13) |
InChI Key |
ZGORQGZPQQZKDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C(=N1)Br)C(=O)O |
Origin of Product |
United States |
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